![molecular formula C24H17NO5S2 B2617433 4-[Benzoyl(2-thienylsulfonyl)amino]phenyl benzoate CAS No. 494827-70-2](/img/structure/B2617433.png)
4-[Benzoyl(2-thienylsulfonyl)amino]phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Benzoyl(2-thienylsulfonyl)amino]phenyl benzoate is a complex organic compound with the molecular formula C24H17NO5S2 and a molecular weight of 463.52548 g/mol . This compound is characterized by its unique structure, which includes a benzoyl group, a thienylsulfonyl group, and a phenyl benzoate moiety. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 4-[Benzoyl(2-thienylsulfonyl)amino]phenyl benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate aromatic compound.
Introduction of the Thienylsulfonyl Group: The thienylsulfonyl group can be added via a sulfonation reaction using thienylsulfonyl chloride.
Coupling with Phenyl Benzoate: The final step involves coupling the intermediate product with phenyl benzoate under suitable reaction conditions, such as the presence of a base like triethylamine.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
4-[Benzoyl(2-thienylsulfonyl)amino]phenyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl or thienylsulfonyl groups, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[Benzoyl(2-thienylsulfonyl)amino]phenyl benzoate is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is employed in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[Benzoyl(2-thienylsulfonyl)amino]phenyl benzoate involves its interaction with specific molecular targets. The benzoyl and thienylsulfonyl groups can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar compounds to 4-[Benzoyl(2-thienylsulfonyl)amino]phenyl benzoate include:
4-[Benzoylamino]phenyl benzoate: Lacks the thienylsulfonyl group, resulting in different chemical properties and reactivity.
4-[Thienylsulfonylamino]phenyl benzoate: Lacks the benzoyl group, affecting its biological activity and applications.
4-[Benzoyl(2-thienyl)amino]phenyl benzoate: Similar structure but without the sulfonyl group, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its combined functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
[4-[benzoyl(thiophen-2-ylsulfonyl)amino]phenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO5S2/c26-23(18-8-3-1-4-9-18)25(32(28,29)22-12-7-17-31-22)20-13-15-21(16-14-20)30-24(27)19-10-5-2-6-11-19/h1-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGDXHZAQZXNJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2617350.png)
![(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617353.png)
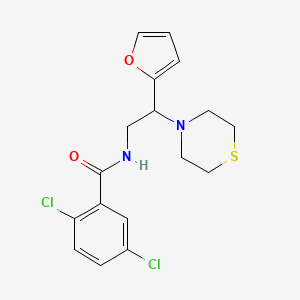
![3-[4-(Trifluoromethyl)phenyl] thiomorpholine](/img/structure/B2617355.png)
![5-[[6-(7-Chloro-1-benzothiophen-2-yl)indol-1-yl]methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2617357.png)
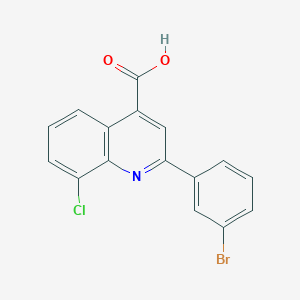
![1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine dihydrochloride](/img/structure/B2617363.png)
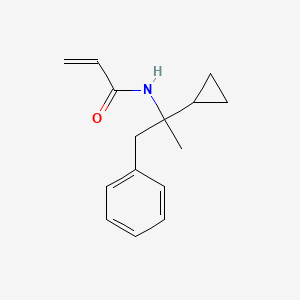
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}cyclohexanecarboxamide](/img/structure/B2617365.png)
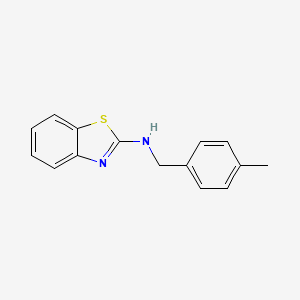
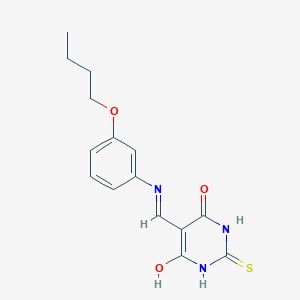
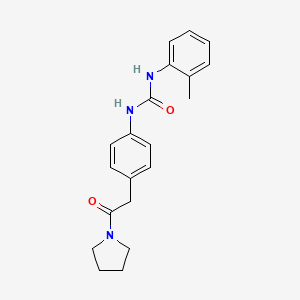
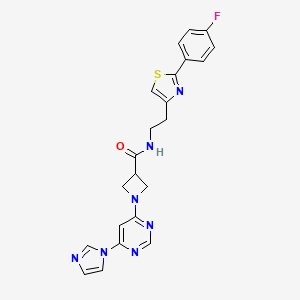
![1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-phenylcarbamate](/img/structure/B2617372.png)
